molecular formula C11H9FN2OS B1355834 N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide CAS No. 926251-89-0

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B1355834
CAS No.: 926251-89-0
M. Wt: 236.27 g/mol
InChI Key: GVFWVVLFQGXCNW-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)thiophene-2-carboxamide (CAS 926251-89-0) is a high-purity chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 g/mol. It is supplied for research purposes and is not intended for diagnostic or therapeutic uses. This compound belongs to the pharmacologically significant class of 2-aminothiophenes (2-ATs), which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . Specifically, thiophene-2-carboxamide derivatives have demonstrated considerable promise in oncology research. Related analogs have been identified as potent dual-inhibitors, targeting key cancer resistance pathways: they inhibit receptor tyrosine kinases like VEGFR (Vascular Endothelial Growth Factor Receptor) to block angiogenesis, and simultaneously suppress the activity of P-glycoprotein (P-gp/ABCB1) efflux pumps to overcome multidrug resistance (MDR) in cancer cells . This dual mechanism can significantly enhance the efficacy of conventional chemotherapeutic agents, such as doxorubicin, making this chemotype a valuable tool for studying and combating chemoresistance . The structural features of this compound make it a valuable intermediate for further chemical exploration and a candidate for screening in various anticancer and drug-resistance reversal assays. Handling Note: This product is for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFWVVLFQGXCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 3-amino-4-fluoroaniline with Thiophene-2-carboxylic Acid Chloride

The primary and most straightforward synthetic method for N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide involves the acylation of 3-amino-4-fluoroaniline with thiophene-2-carboxylic acid chloride. The key steps are:

  • Preparation of Thiophene-2-carboxylic Acid Chloride : Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions, typically in an inert solvent such as dichloromethane or tetrahydrofuran (THF), at temperatures ranging from 5 to 60 °C over 2–3 hours. This step is conducted under nitrogen atmosphere to avoid moisture and side reactions.

  • Amide Bond Formation : The acid chloride is then reacted with 3-amino-4-fluoroaniline in the presence of a base such as triethylamine or pyridine to scavenge the generated hydrochloric acid. The reaction is typically performed at 0–30 °C to control the reaction rate and prevent side reactions. Reaction times range from 2 to 4 hours.

  • Solvents and Atmosphere : Common solvents include dichloromethane, THF, or dioxane. The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.

  • Workup and Purification : After completion, the reaction mixture is quenched with water, and the product is extracted using organic solvents. Purification is achieved by recrystallization or chromatographic techniques.

This method yields the target compound with good purity and moderate to high yield, suitable for further applications in pharmaceutical or material science research.

Alternative Synthetic Approaches

  • Microwave-Assisted Synthesis : Some thiophene derivatives, including related carboxamides, have been synthesized effectively using microwave irradiation in the presence of bases like potassium carbonate in ethanol. This method can reduce reaction times significantly (to 14–17 hours or less) and improve yields by promoting efficient mixing and heating.

  • Continuous Flow Microreactor Systems : For industrial scale-up, continuous flow reactors provide precise control over reaction parameters, enhancing yield and purity while improving safety and environmental footprint. This approach is applicable to the acylation step and other transformations involved in the synthesis.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent(s) Atmosphere
Thiophene-2-carboxylic acid to acid chloride Thionyl chloride (SOCl₂), reflux 5–60 2–3 Dichloromethane, THF Nitrogen
Amide formation 3-amino-4-fluoroaniline, triethylamine/pyridine 0–30 2–4 Dichloromethane, THF, dioxane Nitrogen
Microwave-assisted synthesis Base (K₂CO₃), ethanol Room temp 14–17 Ethanol Ambient
Industrial continuous flow Automated reactor, controlled temp/pressure Variable Optimized Various Inert gas

Research Findings and Analysis

  • Yield and Purity : The acylation method typically achieves yields above 70%, with purity exceeding 95% after recrystallization or chromatographic purification. Continuous flow methods can push yields higher due to better control of reaction parameters.

  • Functional Group Compatibility : The amino and fluorine substituents on the phenyl ring are stable under the reaction conditions, allowing selective amide bond formation without side reactions such as fluorine displacement or amino group oxidation.

  • Scalability : The described methods are scalable from milligram laboratory synthesis to multi-kilogram industrial production, especially when employing continuous flow reactors and automated systems.

  • Environmental and Safety Considerations : Use of inert atmospheres and controlled addition of reagents minimizes side reactions and exposure to corrosive gases like HCl. Continuous flow reactors reduce solvent and reagent waste.

Summary Table of Preparation Method

Aspect Description
Starting Materials 3-amino-4-fluoroaniline, thiophene-2-carboxylic acid (converted to acid chloride)
Key Reaction Acylation (amide bond formation)
Catalysts/Bases Triethylamine, pyridine
Solvents Dichloromethane, tetrahydrofuran (THF), dioxane
Reaction Atmosphere Nitrogen or argon (inert)
Temperature Range 0–60 °C (depending on step)
Reaction Time 2–4 hours (amide formation), 2–3 hours (acid chloride formation)
Purification Methods Recrystallization, chromatography
Industrial Scale-up Continuous flow microreactors for enhanced control, yield, and safety
Alternative Methods Microwave-assisted synthesis using K₂CO₃ in ethanol

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituents significantly influence physicochemical and biological properties. Key comparisons include:

Amino vs. Nitro/Chloro Groups
  • N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide (CAS 313970-43-3): The nitro and chloro groups enhance electron-withdrawing effects, reducing solubility in polar solvents compared to the amino group in the target compound. This may affect bioavailability and reactivity in biological systems .
Fluorine Substitution
  • Compound 8 () : The trifluoromethyl group on the thiophene ring in N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide enhances metabolic stability and lipophilicity. The fluorine atom in the target compound’s phenyl ring may similarly improve stability while maintaining moderate polarity .

Thiophene Core Modifications

  • The target compound’s simpler thiophene core could offer synthetic advantages and reduced molecular weight .
  • Nitrothiophene Carboxamides () : The nitro group on the thiophene ring (e.g., in compound 11, CAS 954010-93-6) confers antibacterial activity but may introduce toxicity risks. The absence of a nitro group in the target compound could reduce such risks while altering its biological target profile .

Key Observations:

  • Melting Points: Amino and fluoro substituents in the target compound may increase intermolecular hydrogen bonding, leading to higher melting points compared to nitro- or chloro-substituted analogs (e.g., reports melting points up to 300°C for compounds with polar groups) .
  • The amino group in the target compound could facilitate interactions with biological targets via hydrogen bonding or electrostatic interactions .

Biological Activity

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's mechanisms of action, its interactions with biological targets, and relevant case studies that highlight its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to inhibit key molecular pathways involved in tumor growth and drug resistance:

  • Inhibition of VEGFR : The compound acts as an inhibitor of vascular endothelial growth factor receptors (VEGFR), which play a crucial role in angiogenesis—the formation of new blood vessels necessary for tumor growth. By inhibiting VEGFR, this compound can potentially reduce tumor proliferation and metastasis .
  • Overcoming Drug Resistance : this compound has shown promise in overcoming drug resistance mechanisms in cancer cells. Specifically, it inhibits P-glycoprotein efflux pumps, which are often responsible for the reduced efficacy of chemotherapeutic agents like doxorubicin .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing significant cytotoxicity and inhibition of cell proliferation .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110.5VEGFR inhibition
A54912.0Inhibition of P-glycoprotein
HeLa8.0Induction of apoptosis

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against various pathogenic strains.

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Mechanism of Action
Staphylococcus aureus0.25Disruption of bacterial cell membrane
Escherichia coli0.30Inhibition of biofilm formation
Klebsiella pneumoniae0.35Targeting specific bacterial enzymes

Case Study 1: Cancer Treatment

A recent clinical study evaluated the efficacy of this compound in patients with advanced solid tumors. The results indicated a significant reduction in tumor size in a subset of patients, correlating with the inhibition of VEGFR signaling pathways .

Case Study 2: Overcoming Chemoresistance

In vitro studies have shown that when combined with standard chemotherapy agents, this compound enhances their efficacy by overcoming resistance mechanisms in multidrug-resistant cancer cell lines . This combination therapy approach could lead to improved treatment outcomes for patients with resistant tumors.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiophene derivatives, which also exhibit varying degrees of biological activity. Below is a comparative analysis highlighting unique features:

Table 3: Comparison with Similar Compounds

Compound NameStructureUnique Features
3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamideStructureDifferent substitution pattern; potential for distinct activities
N-(4-methylphenyl)thiophene-2-carboxamideStructureLacks fluorine; may exhibit different pharmacokinetics
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideStructureEnhanced anti-cancer properties through dual inhibition mechanisms

Q & A

Q. Table 1: Comparative Synthesis Protocols

MethodReagentsSolventYield (%)Purity (%)Reference
AcylationThiophene-2-carbonyl chloride + 3-amino-4-fluoroanilineAcetonitrile75–8597
CyclizationTriethyl orthoformate + benzylamineEthanol60–7095

Basic: How is the compound characterized structurally, and what analytical discrepancies require resolution?

Methodological Answer:
Full characterization includes:

NMR: 1^1H and 13^13C NMR to confirm amide bond formation and aromatic substitution patterns. Disappearance of NH2_2 signals in intermediates (e.g., IR data showing loss of N–H stretches at ~3300 cm1^{-1}) confirms cyclization .

X-ray Crystallography: Resolves dihedral angles between thiophene and aryl rings (e.g., 8.5–13.5° in analogous structures), critical for understanding conformational stability .

Mass Spectrometry: Validates molecular weight (e.g., [M+H]+^+ peaks at m/z 263.3 for C11_{11}H10_{10}FN2_2OS).

Common Discrepancies:

  • Melting Point Variability: Differences in reported melting points (e.g., 120–122°C vs. 397 K) may arise from polymorphic forms or solvent residues .
  • Spectral Assignments: Overlapping aromatic signals in NMR require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .

Advanced: How do structural modifications (e.g., substituent position) influence biological activity in SAR studies?

Methodological Answer:
Systematic SAR studies focus on:

  • Fluorine Substitution: The 4-fluoro group enhances metabolic stability and receptor binding affinity (e.g., Smoothened receptor agonists with EC50_{50} = 1 nM) .
  • Thiophene Ring Modifications: Bromination at the 5-position increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
  • Amide Linker Replacement: Thiourea derivatives exhibit reduced activity, highlighting the necessity of the carboxamide group for target engagement .

Q. Table 2: SAR Trends in Analogous Compounds

ModificationBiological TargetActivity ChangeReference
4-Fluoro substitutionSmoothened receptorEC50_{50} ↓ (1 nM)
5-Bromo substitutionUrotensin-II receptorBinding affinity ↑ (Ki < 10 nM)
Thiourea replacementCholinesteraseIC50_{50} ↑ (>100 µM)

Advanced: What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:
Contradictions arise from:

Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or readout methods (fluorescence vs. radioligand binding).

Compound Purity: HPLC validation (>98% purity) is critical; impurities from incomplete cyclization (e.g., residual thiourea intermediates) skew results .

Pharmacokinetic Factors: Solubility (e.g., DMSO vs. aqueous buffers) and protein binding alter effective concentrations.

Resolution Workflow:

Replicate Assays: Use standardized protocols (e.g., NIH/NCATS guidelines).

Orthogonal Validation: Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine xenograft) models .

Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding modes to reconcile activity differences .

Advanced: How are computational methods (e.g., DFT, MD simulations) applied to optimize this compound’s pharmacokinetics?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts electron distribution at the 3-amino group, guiding derivatization for improved solubility (e.g., logP reduction via polar substituents) .
  • Molecular Dynamics (MD): Simulates membrane permeation (e.g., POPC bilayers) to assess blood-brain barrier penetration .
  • ADMET Prediction: Tools like SwissADME forecast metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Key Findings:

  • The 4-fluorophenyl group reduces oxidative metabolism, enhancing plasma half-life .
  • Thiophene ring rigidity minimizes off-target interactions (e.g., hERG channel inhibition) .

Advanced: What in vivo models are suitable for evaluating its therapeutic potential, and how are dosing regimens optimized?

Methodological Answer:

  • Murine Models: Xenograft studies (e.g., HCT-116 colorectal tumors) assess antitumor efficacy. Dosing: 10–50 mg/kg/day via oral gavage, adjusted based on plasma exposure (AUC024h_{0-24h} > 500 ng·h/mL) .
  • Toxicology: MTD (maximum tolerated dose) determined via 14-day repeat-dose studies (e.g., ALT/AST elevation thresholds) .
  • Formulation: Nanoemulsions (e.g., PEG-PLGA) improve bioavailability for low-solubility analogs .

Q. Table 3: In Vivo Pharmacokinetic Parameters

ParameterValueModelReference
Oral Bioavailability40–60%BALB/c mice
Plasma Half-life6–8 hSprague-Dawley rats
Brain Penetration (B/P ratio)0.3–0.5C57BL/6 mice

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